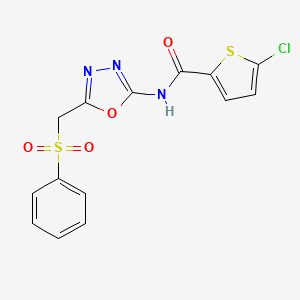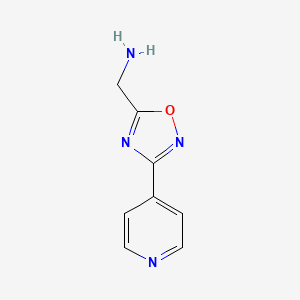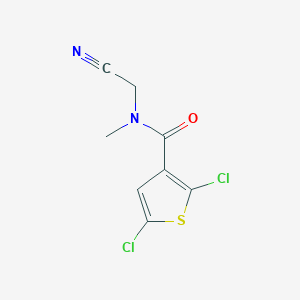
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide, also known as DCTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiophene family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of cellular proliferation and induction of apoptosis in cancer cells. 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide disrupts the synthesis of DNA and RNA, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its anticancer activity, 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of other diseases.
実験室実験の利点と制限
One of the main advantages of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is its versatility as a building block for the synthesis of various conjugated polymers and organic semiconductors. However, one of the limitations of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide is its low solubility in common organic solvents, which can make it difficult to handle in laboratory experiments.
将来の方向性
There are several future directions for research on 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide. One area of interest is the development of new synthetic methods for 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide and its derivatives, which could improve the scalability and efficiency of the synthesis process. Another area of interest is the investigation of the mechanism of action of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide in more detail, which could lead to the discovery of new targets for cancer therapy. Additionally, the potential applications of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide in organic electronics and materials science could be further explored, with the goal of developing new materials with improved performance and stability.
合成法
The synthesis of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with cyanomethyltrimethylsilane and N-methylmorpholine. This reaction yields 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide as a white crystalline solid with a melting point of 164-166°C. The purity of 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS).
科学的研究の応用
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In materials science, 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic electronics, 2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
特性
IUPAC Name |
2,5-dichloro-N-(cyanomethyl)-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2OS/c1-12(3-2-11)8(13)5-4-6(9)14-7(5)10/h4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDZBVNSFRRPTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

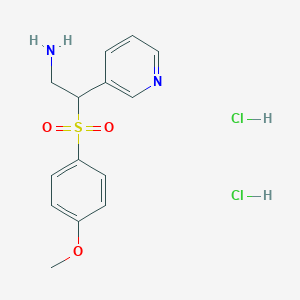
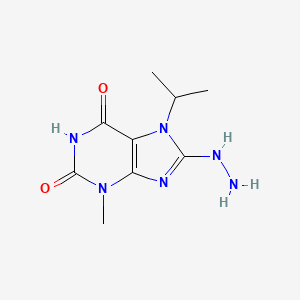
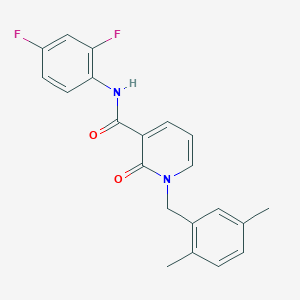
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/no-structure.png)
![4-ethoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2926821.png)
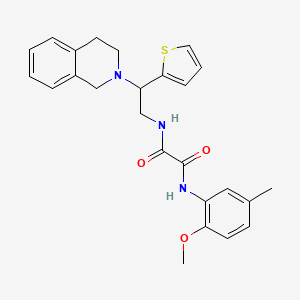
![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2926826.png)
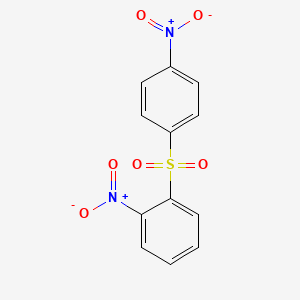
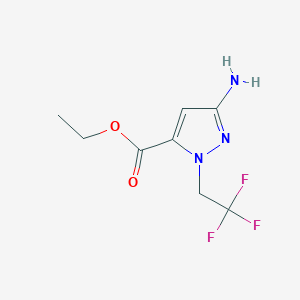
![[4-({2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2926832.png)
![1-(4-{[1-(5-Fluoropyridine-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2926834.png)
